molecular formula C19H23ClN6O2 B12766168 Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- CAS No. 81996-49-8

Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)-

Cat. No.: B12766168
CAS No.: 81996-49-8
M. Wt: 402.9 g/mol
InChI Key: IOMXIULYVJTIDK-UHFFFAOYSA-N
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Description

Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- is a derivative of theophylline, a naturally occurring compound found in tea leaves and cocoa beans. Theophylline is well-known for its bronchodilator effects, commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the p-chlorophenyl and piperazinyl groups to the theophylline structure aims to enhance its pharmacological properties, potentially offering new therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- typically involves the following steps:

    Starting Materials: Theophylline, p-chlorophenylpiperazine, and ethylating agents.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

    Catalysts: Common catalysts include potassium carbonate (K2CO3) or sodium hydride (NaH).

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: H2O2 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a scaffold for the synthesis of new derivatives with potential pharmacological activities.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential use in treating respiratory diseases, cancer, and neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in bronchodilation, anti-inflammatory effects, and modulation of immune responses. The p-chlorophenyl and piperazinyl groups enhance its binding affinity and selectivity for specific PDE isoforms, potentially offering improved therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, primarily used as a bronchodilator.

    Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.

    Dyphylline: A derivative with additional hydroxyl groups, offering different pharmacokinetic properties.

Uniqueness

Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- is unique due to the presence of the p-chlorophenyl and piperazinyl groups, which enhance its pharmacological profile. These modifications may result in improved efficacy, reduced side effects, and broader therapeutic applications compared to its analogs.

Properties

CAS No.

81996-49-8

Molecular Formula

C19H23ClN6O2

Molecular Weight

402.9 g/mol

IUPAC Name

7-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H23ClN6O2/c1-22-17-16(18(27)23(2)19(22)28)26(13-21-17)12-9-24-7-10-25(11-8-24)15-5-3-14(20)4-6-15/h3-6,13H,7-12H2,1-2H3

InChI Key

IOMXIULYVJTIDK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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